Sequoyitol
Overview
Description
Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol derivative. It is primarily found in various plants, including ginkgo nuts and soybeans. This compound has gained attention due to its potential therapeutic properties, particularly in the management of diabetes and related metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sequoyitol can be synthesized through several methods. One common approach involves the methylation of myo-inositol. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The extraction process includes grinding the plant material, followed by solvent extraction using alcohol or acetone. The extract is then purified through various chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Sequoyitol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclitol derivatives.
Scientific Research Applications
Chemistry: Sequoyitol is used as a building block in the synthesis of complex organic molecules.
Biology: It has been shown to improve insulin signaling and glucose metabolism in cellular models.
Medicine: this compound exhibits antidiabetic properties by enhancing insulin sensitivity and secretion. .
Industry: this compound is used in the formulation of dietary supplements and functional foods aimed at managing blood glucose levels.
Mechanism of Action
Sequoyitol exerts its effects primarily by enhancing insulin signaling pathways. It directly stimulates the phosphorylation of insulin receptor substrate-1 and Akt in hepatocytes, adipocytes, and β-cells. This leads to improved glucose uptake and reduced glucose production. This compound also counteracts the inhibitory effects of tumor necrosis factor-alpha on insulin signaling .
Comparison with Similar Compounds
Sequoyitol is often compared with other cyclitol derivatives such as d-pinitol and myo-inositol. While all these compounds share a similar cyclohexane structure, this compound is unique due to its specific methylation pattern, which imparts distinct biological activities. Unlike myo-inositol, this compound has been shown to have more potent antidiabetic effects .
Similar Compounds
d-Pinitol: Another cyclitol with antidiabetic properties.
Myo-Inositol: A widely studied cyclitol involved in various cellular processes.
This compound’s unique structure and potent biological activities make it a promising candidate for further research and therapeutic development.
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MVWKSXLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313753 | |
Record name | 2-O-Methyl-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
523-92-2, 7600-53-5 | |
Record name | 5-O-Methyl-myo-inositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-Methyl-myo-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-O-methyl-myo-inositol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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